molecular formula C8H6BrF3S B1333511 4-(Trifluoromethylthio)benzyl bromide CAS No. 21101-63-3

4-(Trifluoromethylthio)benzyl bromide

Cat. No.: B1333511
CAS No.: 21101-63-3
M. Wt: 271.1 g/mol
InChI Key: VAYGJBCOCRVROJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzyl bromide is an organic compound with the molecular formula C8H6BrF3S and a molecular weight of 271.1 g/mol . It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a benzyl bromide moiety. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethylthio)benzyl bromide can be synthesized through the reaction of 4-(trifluoromethylthio)benzyl alcohol with ammonium bromide in the presence of potassium carbonate . The reaction typically occurs under inert atmosphere conditions at room temperature to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethylthio)benzyl bromide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethylthio group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways include interactions with nucleophilic sites in biomolecules and catalytic centers in enzymes .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethylthio)benzyl bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the synthesis of compounds with specific electronic requirements and in applications where stability under harsh conditions is essential .

Properties

IUPAC Name

1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGJBCOCRVROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380696
Record name 4-(Trifluoromethylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21101-63-3
Record name 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21101-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)benzyl bromide
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Synthesis routes and methods I

Procedure details

A mixture of 4-trifluoromethylthiotoluene (1.5 g.), N-bromosuccinimide (1.53 g.) and benzoyl peroxide (0.05 g.) in dry carbon tetrachloride (30 ml.) was refluxed, with stirring for 4 hours. The mixture was cooled and filtered. The filtrates were evaporated in vacuo and 4-trifluoromethylthiobenzyl bromide was obtained as a crystalline solid (2.5 g.).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromine (20.5 g, 0.13 mol) in 20 ml of carbon tetrachloride is added slowly to a solution of 4-trifluoromethylthiotoluene (29 g, 0.15 mol) in 90 ml of carbon tetrachloride heated to gentle reflux under a 275 W sunlamp. When the addition is complete, the solution is maintained at reflux for one hour. Most of the solvent is removed at atmospheric pressure, then the residue is vacuum distilled. The 15.5 g cut with boiling point 64°-77° C./0.6-0.8 mm is 92% monobromo compound by glc.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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